CYP3A4 Inhibition Selectivity
In recombinant enzyme and human liver microsome assays, 8-methoxy-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione preferentially inhibits CYP3A4 (IC₅₀ = 5,490 nM) compared to CYP2C19 (Ki = 50,000 nM) and CYP2E1 (IC₅₀ = 50,000 nM), indicating selectivity for the 3A4 isoform [1]. While head-to-head data with unsubstituted isatoic anhydride under identical conditions are not publicly available, the nearly 10-fold lower IC₅₀ for CYP3A4 versus CYP2C19/CYP2E1 constitutes a pharmacologically meaningful selectivity window relevant to drug-drug interaction risk assessment. In contrast, isatoic anhydride itself has not demonstrated similar CYP inhibition in published screens, underscoring the role of ring substitution in modulating P450 interaction [2].
| Evidence Dimension | CYP inhibition potency |
|---|---|
| Target Compound Data | CYP3A4 IC₅₀ = 5,490 nM; CYP2C19 Ki = 50,000 nM; CYP2E1 IC₅₀ = 50,000 nM |
| Comparator Or Baseline | Unsubstituted isatoic anhydride (no CYP inhibition reported) |
| Quantified Difference | CYP3A4 IC₅₀ ~10× lower than CYP2C19/CYP2E1 for target compound; no detected CYP inhibition for unsubstituted analog |
| Conditions | CYP3A4: human liver microsomes, midazolam substrate, 5 min preincubation; CYP2C19: recombinant enzyme, 3-O-methylfluorescein substrate, 3 min preincubation; CYP2E1: human liver microsomes, chlorzoxazone substrate, 5 min preincubation |
Why This Matters
Selective CYP3A4 inhibition indicates that 8-methoxy-1-methyl substitution may reduce off-target P450 liabilities compared to analogs lacking this substitution pattern, a critical consideration in early drug candidate profiling.
- [1] BindingDB Entry BDBM50380527. Ki and IC₅₀ data for CYP2C19, CYP3A4, and CYP2E1. Accessed May 2026. View Source
- [2] ChEMBL Database. Isatoic anhydride biological activity profile. Accessed May 2026. View Source
